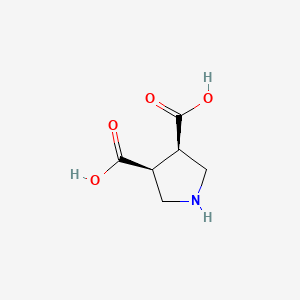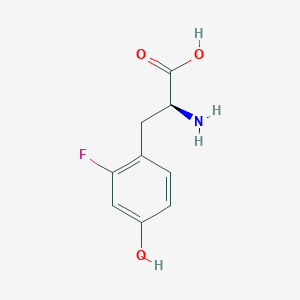
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid (TFTBA) is a halogen-containing carboxylic acid, which has a variety of applications in scientific research. TFTBA is a white crystalline solid with a melting point of 140 °C and a boiling point of 226 °C. It is soluble in water, ethanol, and other organic solvents. In the scientific research field, TFTBA is used as a reagent, catalyst, and ligand in organic synthesis and as a reagent in the synthesis of a variety of organic compounds.
Applications De Recherche Scientifique
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a reagent in the synthesis of a variety of organic compounds. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is based on its ability to form strong hydrogen bonds with other molecules. 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has two fluorine atoms that can form hydrogen bonds with other molecules, allowing it to act as a catalyst in organic reactions. Additionally, the trifluoromethyl group in 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule and facilitate organic reactions.
Biochemical and Physiological Effects
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% for lab experiments include its low cost, its high solubility in organic solvents, and its ability to form strong hydrogen bonds with other molecules. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is a relatively stable compound, making it suitable for long-term storage. However, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is a relatively toxic compound, and its use should be done with caution.
Orientations Futures
The use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% in scientific research is still in its early stages, and there is still much to be explored. One possible future direction is the use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% on different organisms. Finally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% could be used as a reagent in the synthesis of novel materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can be synthesized by two methods: the Friedel-Crafts reaction and the Friedel-Crafts acylation. In the Friedel-Crafts reaction, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is synthesized by reacting trifluoromethylbenzene with anhydrous aluminum chloride and sulfuric acid. In the Friedel-Crafts acylation, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is synthesized by reacting trifluoromethylbenzene with anhydrous acetic anhydride and anhydrous aluminum chloride.
Propriétés
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCIVOYEQYYBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

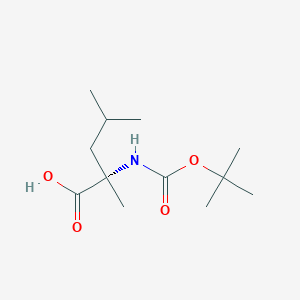

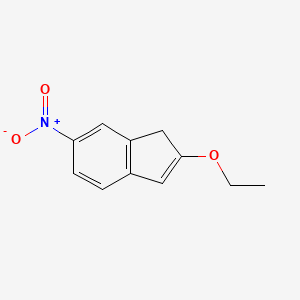

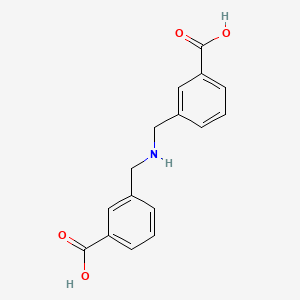

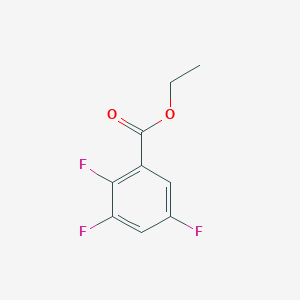
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
